4-Chloro-6-hydroxynicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-hydroxynicotinonitrile is an organic compound with the molecular formula C6H3ClN2O. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-hydroxynicotinonitrile can be achieved through various methods. One common approach involves the reaction of 4-chloronicotinonitrile with hydroxylamine under specific conditions to introduce the hydroxyl group at the 6-position . Another method involves the use of cellulose sulfuric acid as a catalyst in aqueous media to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-hydroxynicotinonitrile undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, ozone.
Substitution: Nucleophiles such as hydroxylamine.
Major Products Formed
Oxidation: Formation of 4-chloro-6-nitroso or 4-chloro-6-nitropyrimidines.
Substitution: Formation of 4-hydroxy-6-hydroxynicotinonitrile.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-hydroxynicotinonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-6-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 6-position and the chlorine atom at the 4-position play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxynicotinonitrile: Similar structure but lacks the chlorine atom at the 4-position.
4-Chloro-3-methylphenol: Contains a chlorine atom and a hydroxyl group but differs in the position and structure of the aromatic ring.
Uniqueness
4-Chloro-6-hydroxynicotinonitrile is unique due to the specific positioning of the chlorine and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H3ClN2O |
---|---|
Molekulargewicht |
154.55 g/mol |
IUPAC-Name |
4-chloro-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-5-1-6(10)9-3-4(5)2-8/h1,3H,(H,9,10) |
InChI-Schlüssel |
YHRMAPUXZTWPET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CNC1=O)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.